Purine, 6-(ethylsulfonyl)- Purine, 6-(ethylsulfonyl)-
Brand Name: Vulcanchem
CAS No.: 82499-11-4
VCID: VC17326642
InChI: InChI=1S/C7H8N4O2S/c1-2-14(12,13)7-5-6(9-3-8-5)10-4-11-7/h3-4H,2H2,1H3,(H,8,9,10,11)
SMILES:
Molecular Formula: C7H8N4O2S
Molecular Weight: 212.23 g/mol

Purine, 6-(ethylsulfonyl)-

CAS No.: 82499-11-4

Cat. No.: VC17326642

Molecular Formula: C7H8N4O2S

Molecular Weight: 212.23 g/mol

* For research use only. Not for human or veterinary use.

Purine, 6-(ethylsulfonyl)- - 82499-11-4

Specification

CAS No. 82499-11-4
Molecular Formula C7H8N4O2S
Molecular Weight 212.23 g/mol
IUPAC Name 6-ethylsulfonyl-7H-purine
Standard InChI InChI=1S/C7H8N4O2S/c1-2-14(12,13)7-5-6(9-3-8-5)10-4-11-7/h3-4H,2H2,1H3,(H,8,9,10,11)
Standard InChI Key RVSSFECMBRQIOD-UHFFFAOYSA-N
Canonical SMILES CCS(=O)(=O)C1=NC=NC2=C1NC=N2

Introduction

Chemical Structure and Molecular Properties

Core Architecture

The compound’s structure consists of a purine scaffold modified at the C6 position with an ethylsulfonyl group. Key structural details include:

  • Molecular Formula: C₇H₈N₄O₂S .

  • SMILES Notation: CCS(=O)(=O)C₁=NC=NC₂=C₁NC=N₂ , highlighting the sulfonyl moiety’s connectivity to the purine ring.

  • InChIKey: RVSSFECMBRQIOD-UHFFFAOYSA-N , providing a unique identifier for computational and database applications.

Table 1: Predicted Collision Cross-Section (CCS) Values for Adducts

Adductm/zCCS (Ų)
[M+H]⁺213.04408143.6
[M+Na]⁺235.02602155.9
[M+NH₄]⁺230.07062149.8
[M-H]⁻211.02952141.7

These CCS values are critical for ion mobility spectrometry and mass spectrometry-based identification, offering benchmarks for experimental validation .

Electronic and Steric Effects

The ethylsulfonyl group is a strong electron-withdrawing substituent, polarizing the purine ring and altering its reactivity. This modification enhances solubility in polar solvents and influences hydrogen-bonding interactions, which are pivotal in biological systems .

Synthesis and Reactivity

Synthetic Routes

While direct literature on the synthesis of 6-(ethylsulfonyl)purine is limited, plausible pathways can be inferred from analogous purine derivatizations:

  • Nucleophilic Substitution of 6-Chloropurine:
    6-Chloropurine (CAS 10310-21-1) serves as a versatile precursor for C6 modifications . Reaction with sodium ethylsulfinate (NaSO₂C₂H₅) under palladium catalysis or in polar aprotic solvents (e.g., DMF) could displace chloride to yield the target compound .

  • Oxidation of 6-(Ethylthio)purine:
    6-(Ethylthio)purine (CAS 5417-84-5) can be oxidized to the sulfonyl derivative using agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA). This two-step approach—thiolation followed by oxidation—is common in sulfone synthesis .

Stability and Reactivity

Analytical Characterization

Spectroscopic Profiling

  • Infrared (IR) Spectroscopy:
    While the IR spectrum of 6-(ethylsulfonyl)purine is unavailable, its ethylthio precursor (CAS 5417-84-5) exhibits key bands at 3450 cm⁻¹ (N-H stretch) and 670 cm⁻¹ (C-S stretch) . Oxidation to the sulfonyl form would introduce characteristic S=O asymmetric and symmetric stretches near 1300 cm⁻¹ and 1150 cm⁻¹, respectively .

  • Nuclear Magnetic Resonance (NMR):
    Comparative analysis of N7- and N9-substituted purines reveals that ¹³C NMR chemical shifts at C5 and C8 are diagnostic for regioselectivity. For example, N7 isomers exhibit Δδ(C5-C8) > 20 ppm, whereas N9 isomers show Δδ < 10 ppm . This metric could resolve ambiguities in substitution patterns if present.

Mass Spectrometry

The predicted CCS values (Table 1) enable differentiation of adducts in high-resolution mass spectrometry (HRMS). The [M+H]⁺ ion at m/z 213.04408 is a primary candidate for quantification in biological matrices .

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